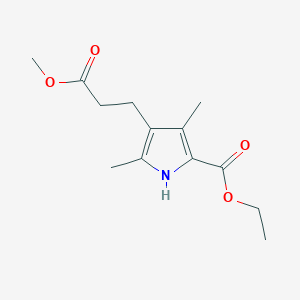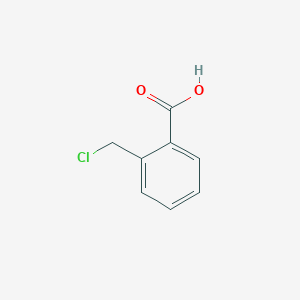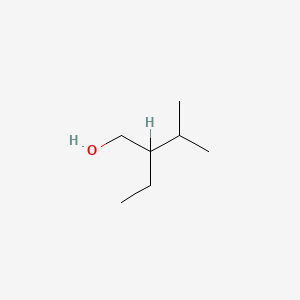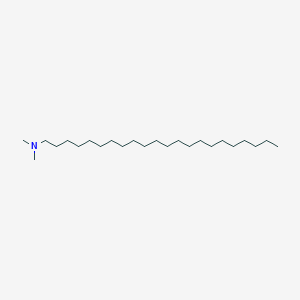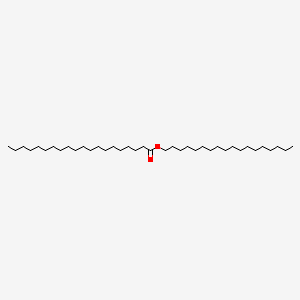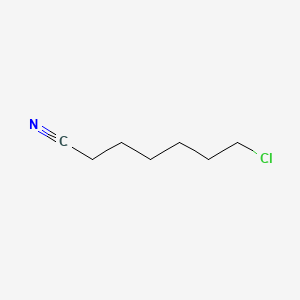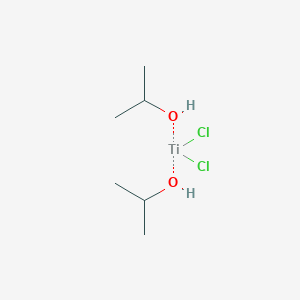
Dichloro(diisopropoxy)titanium
説明
Dichloro(diisopropoxy)titanium is a compound with the molecular formula C6H16Cl2O2Ti . It is also known by the name Dichlorotitanium Diisopropoxide .
Synthesis Analysis
The synthesis of Dichloro(diisopropoxy)titanium is not explicitly mentioned in the search results. .Molecular Structure Analysis
The molecular structure of Dichloro(diisopropoxy)titanium consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 oxygen atoms, and 1 titanium atom .Physical And Chemical Properties Analysis
Dichloro(diisopropoxy)titanium is a solid at 20°C . It has a molecular weight of 236.94 . It is sensitive to moisture and heat . The compound has a melting point between 57.0 to 61.0 °C .科学的研究の応用
Dichloro(diisopropoxy)titanium is a chemical compound with the formula C6H14Cl2O2Ti . It appears as a white to light yellow powder or crystal . Here are some of its applications:
-
Organic Synthesis
- Dichloro(diisopropoxy)titanium is employed as a powerful reagent for the synthesis of a variety of organic compounds.
-
Catalysis
- The compound has also been used in catalysis, which involves the acceleration of a chemical reaction by a catalyst.
-
Organic Materials Synthesis
- Dichloro(diisopropoxy)titanium is used in the synthesis of organic materials.
-
Polymerization Applications
- The compound is used in polymerization applications.
-
Metal-Organic Frameworks (MOFs)
- Dichloro(diisopropoxy)titanium can be used in the synthesis of metal-organic frameworks (MOFs) .
- MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- They are a class of compounds with a variety of applications due to their tunable crystalline structure, including gas storage and separation, biomedicine, sensing, and heterogeneous catalysis .
-
Corrosion Resistance
-
Photocatalysis
- Titanium-based metal–organic frameworks (MOFs), which can be synthesized using Dichloro(diisopropoxy)titanium, show promise in photocatalysis .
- Photocatalysis is a process in which light energy is used to speed up a reaction. This has potential applications in environmental remediation and renewable energy production .
-
Optoelectronics
- Titanium-based MOFs, including those synthesized using Dichloro(diisopropoxy)titanium, are also being explored for their potential in optoelectronics .
- Optoelectronics is the study and application of electronic devices that interact with light. This includes devices used for illumination, display, and solar energy conversion .
Safety And Hazards
特性
IUPAC Name |
dichlorotitanium;propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFOWZGURYLHA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)O.Cl[Ti]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2O2Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro(diisopropoxy)titanium | |
CAS RN |
762-99-2 | |
| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Titanium, dichlorobis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dichlorobis(propan-2-olato)titanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




